molecular formula C11H15NO2S B12106407 Butanoic acid, 2-amino-3-[(phenylmethyl)thio]- CAS No. 4378-11-4

Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-

Cat. No.: B12106407
CAS No.: 4378-11-4
M. Wt: 225.31 g/mol
InChI Key: LFDBFDNFEXIDJQ-UHFFFAOYSA-N
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Description

Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- (9CI) is a complex organic compound with a unique structure that includes an amino group, a butanoic acid backbone, and a phenylmethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- typically involves multiple steps, starting with the preparation of the butanoic acid backbone. This can be achieved through the reaction of butyric acid with appropriate reagents to introduce the amino and phenylmethylthio groups. Common reagents used in these reactions include thionyl chloride, ammonia, and benzyl mercaptan. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Scientific Research Applications

Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of novel drugs targeting specific biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-amino-, (S)-: This compound shares the butanoic acid backbone but lacks the phenylmethylthio group.

    Butanoic acid, 3-methyl-, phenylmethyl ester: This compound has a similar ester structure but differs in the position and nature of the substituents.

Uniqueness

The presence of the phenylmethylthio group in Butanoic acid,2-amino-3-[(phenylmethyl)thio]-, [S-(R*,S*)]- imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-amino-3-benzylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBFDNFEXIDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315754
Record name Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-11-4
Record name Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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